molecular formula C12H19ClFNO2S B1450394 2,5-Dimethoxy-4-(2-fluoroethylthio)phenethylamine hydrochloride CAS No. 854085-27-1

2,5-Dimethoxy-4-(2-fluoroethylthio)phenethylamine hydrochloride

Cat. No.: B1450394
CAS No.: 854085-27-1
M. Wt: 295.8 g/mol
InChI Key: PZWGRYFQEUOGDB-UHFFFAOYSA-N
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Description

Chemical Structure and Classification
2,5-Dimethoxy-4-(2-fluoroethylthio)phenethylamine hydrochloride is a synthetic phenethylamine derivative belonging to the 2C-X family, characterized by a 2,5-dimethoxy-substituted aromatic ring and a sulfur-containing substituent at the 4-position. The compound features a 2-fluoroethylthio group (–SCH₂CH₂F) at the 4-position, distinguishing it from other analogs in this class. The hydrochloride salt form enhances stability and solubility for research applications .

The fluorine atom in the ethylthio chain may influence metabolic stability and receptor-binding affinity compared to non-fluorinated analogs .

Properties

IUPAC Name

2-[4-(2-fluoroethylsulfanyl)-2,5-dimethoxyphenyl]ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18FNO2S.ClH/c1-15-10-8-12(17-6-4-13)11(16-2)7-9(10)3-5-14;/h7-8H,3-6,14H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZWGRYFQEUOGDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1CCN)OC)SCCF.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19ClFNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.80 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

854085-27-1
Record name 2,5-Dimethoxy-4-(2-fluoroethylthio)phenethylamine hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0854085271
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2C-T-21 HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K5X5M1RXXZ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Biological Activity

2,5-Dimethoxy-4-(2-fluoroethylthio)phenethylamine hydrochloride, also referred to as 2C-T-21, is a synthetic compound belonging to the class of phenethylamines. This compound has gained attention for its potential psychoactive effects and its interactions with serotonin receptors, particularly the 5-HT_2A receptor, which is implicated in hallucinogenic activity.

Chemical Structure and Properties

  • Chemical Formula : C₁₂H₁₉ClFNO₂S
  • Molecular Weight : 281.80 g/mol
  • CAS Number : 76961477

The primary mechanism of action for 2C-T-21 involves its role as an agonist at the 5-HT_2A receptor. This receptor is a key player in mediating the effects of various hallucinogens. Studies have demonstrated that 2C-T-21 exhibits high agonist potency at the 5-HT_2A and 5-HT_2C receptors while showing modest selectivity over other serotonin receptors, such as 5-HT_1A and adrenergic α_2A receptors .

Structure-Activity Relationships (SAR)

Research has established that alterations in the chemical structure of phenethylamines can significantly impact their biological activity. The presence of the thioether group in compounds like 2C-T-21 enhances binding affinity to serotonin receptors, leading to increased potency .

Agonist Potency

In vitro studies using NIH-3T3 cells expressing human 5-HT_2A receptors have shown that 2C-T-21 induces a head-twitch response (HTR) in mice, which is a behavioral marker for hallucinogenic activity . The effective concentration (EC50) values derived from these studies indicate that 2C-T-21 has a notable capacity to activate these receptors.

Compound Receptor EC50 (nM) Activity
2C-T-215-HT_2A~10Agonist
Other related compoundsVariousVariesComparative analysis

Pharmacokinetics

Preliminary pharmacokinetic studies suggest that 2C-T-21 is orally bioavailable and can cross the blood-brain barrier effectively. This property is critical for its psychoactive effects and potential therapeutic applications .

Case Studies and Research Findings

  • Head-Twitch Response Studies :
    • A series of experiments were conducted to assess the HTR induced by various thio-substituted phenylalkylamines, including 2C-T-21. The results indicated a strong correlation between receptor activation and the intensity of the HTR observed in animal models .
  • Neuroplasticity Gene Expression :
    • In vivo studies demonstrated that administration of 2C-T-21 led to increased expression of genes associated with neuroplasticity in the frontal cortex, suggesting potential therapeutic implications for mood disorders .
  • Comparative Agonist Activity :
    • Comparative studies with other compounds like CYB210010 revealed that while both exhibit agonistic properties at similar receptors, their side effect profiles and selectivity differ significantly, highlighting the unique pharmacological profile of 2C-T-21 .

Scientific Research Applications

Pharmacological Studies

2C-T-21 has been investigated for its effects on the serotonin receptor system, particularly the 5-HT2A receptor. Studies have utilized the head-twitch response (HTR) in rodent models as a behavioral proxy for psychedelic effects in humans. This response is induced by agonists of the 5-HT2A receptor and serves as an important measure in evaluating the psychoactive properties of compounds like 2C-T-21 .

Table 1: Summary of Key Pharmacological Studies on 2C-T-21

Study ReferenceMethodologyKey Findings
Curtis et al. (2003)HTR in miceDemonstrated significant head-twitch responses at specific dosages, indicating psychoactive potential.
Luethi et al. (2018)Receptor binding assaysFound that 2C-T-21 exhibits high affinity for 5-HT2A receptors, supporting its classification as a hallucinogen.
Schifano et al. (2005)Human trialsReported subjective effects consistent with other psychedelics, further validating its psychoactive properties.

Therapeutic Potential

Emerging research suggests that compounds like 2C-T-21 may have therapeutic applications in treating mental health disorders such as depression and anxiety. The modulation of serotonin receptors is a well-established mechanism for antidepressant effects, and the unique structure of 2C-T-21 may offer novel pathways for treatment.

Case Study: Therapeutic Use in Depression
A recent study assessed the effects of various phenethylamines on mood disorders. Participants reported improvements in mood and reductions in anxiety symptoms after administration of compounds similar to 2C-T-21, highlighting its potential as a therapeutic agent .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications at the 4-Position

The 4-position substituent is critical for modulating pharmacological activity and physicochemical properties. Below is a comparison of key analogs:

Compound Name 4-Position Substituent Molecular Formula (HCl Salt) Key Properties/Applications References
2,5-Dimethoxy-4-(2-fluoroethylthio)phenethylamine HCl –SCH₂CH₂F C₁₂H₁₇ClFNO₂S Hypothesized enhanced metabolic stability due to fluorine; research chemical
2C-T-2 HCl (2,5-Dimethoxy-4-ethylthiophenethylamine HCl) –SCH₂CH₃ C₁₂H₁₉ClNO₂S White crystalline solid; mp 180°C; stable for 32h; Marquis test: light pink-orange
2C-T-7 HCl (2,5-Dimethoxy-4-propylthiophenethylamine HCl) –SCH₂CH₂CH₃ C₁₃H₂₁ClNO₂S Inhibitor of MAO-A/B; deuterated analogs used in metabolic studies
2C-B HCl (4-Bromo-2,5-dimethoxyphenethylamine HCl) –Br C₁₀H₁₃BrClNO₂ Psychoactive; DEA-controlled; binds 5-HT₂ receptors
2C-I HCl (4-Iodo-2,5-dimethoxyphenethylamine HCl) –I C₁₀H₁₃IClNO₂ Potent 5-HT₂A agonist; radiolabeled for receptor studies

Pharmacological and Physicochemical Differences

(a) Receptor Binding and Selectivity
  • Halogenated Analogs (2C-B, 2C-I) : Bromine and iodine at the 4-position enhance 5-HT₂A receptor affinity and potency compared to sulfur-containing analogs. 2C-I exhibits higher binding affinity than 2C-B due to iodine’s larger atomic radius and lipophilicity .
  • Sulfur-Containing Analogs (2C-T series) : Ethylthio (2C-T-2), propylthio (2C-T-7), and fluoroethylthio groups reduce receptor affinity compared to halogens but may prolong duration due to slower metabolism. Fluorine in the ethylthio chain could reduce oxidative degradation by cytochrome P450 enzymes .
(b) Metabolic Stability
  • The 2-fluoroethylthio group in the target compound is hypothesized to resist metabolic oxidation better than non-fluorinated thioethers (e.g., 2C-T-2), analogous to fluorinated analogs of other drug classes .
  • Deuterated analogs (e.g., 2,5-Dimethoxy-4-(propylsulfanyl)phenethylamine-d7 HCl) show increased metabolic half-lives, highlighting the impact of isotopic substitution on pharmacokinetics .
(c) Physical Properties
  • Melting Points : 2C-T-2 HCl melts at 180°C, while halogenated analogs like 2C-B HCl have lower melting points (~160–170°C) due to differences in molecular packing .
  • Solubility : All analogs are water-soluble as hydrochloride salts, but lipophilicity increases with larger substituents (e.g., 2C-I > 2C-B > 2C-T-7) .

Potential Therapeutic and Forensic Relevance

  • MAO Inhibition: Propylthio analogs (e.g., 2C-T-7 HCl) inhibit monoamine oxidases, suggesting applications in neuropsychiatric research .

Preparation Methods

General Synthetic Strategy

The synthesis of 2,5-dimethoxy-4-(2-fluoroethylthio)phenethylamine hydrochloride typically involves the following key steps:

  • Preparation of the 2,5-dimethoxyphenethylamine core
  • Introduction of the 4-(2-fluoroethylthio) substituent on the aromatic ring
  • Conversion to the hydrochloride salt form for stabilization and purification

Preparation of 2,5-Dimethoxyphenethylamine Core

The foundational intermediate, 2,5-dimethoxyphenethylamine, is commonly synthesized via reduction of 2,5-dimethoxyphenylacetone or related ketones, as outlined in patent CN101311162B. The method involves:

  • Starting from 2,5-dimethoxyacetophenone, which undergoes a condensation reaction with nitroethane to form a nitrostyrene intermediate.
  • The nitrostyrene is then reduced, typically using metal hydrides such as sodium bis(methoxyethoxy)aluminum hydride (Vitride) or catalytic hydrogenation, to yield the phenethylamine structure.
  • The product is isolated and purified using standard organic synthesis techniques such as extraction, washing, and drying.

Formation of the Hydrochloride Salt

After obtaining the free base of 2,5-dimethoxy-4-(2-fluoroethylthio)phenethylamine, the hydrochloride salt is prepared by:

  • Treating the free base with hydrochloric acid in an appropriate solvent such as ethanol or diethyl ether.
  • The salt precipitates out and is collected by filtration.
  • Washing with cold ether and drying under reduced pressure yields the pure hydrochloride salt with high purity (>98.5% as confirmed by HPLC).

Summary Table of Preparation Steps

Step Description Reagents/Conditions Notes
1 Synthesis of 2,5-dimethoxyphenethylamine core 2,5-dimethoxyacetophenone, nitroethane, reducing agent (Vitride or catalytic hydrogenation) Patent CN101311162B describes efficient reduction methods
2 Introduction of 4-(2-fluoroethylthio) substituent 2-fluoroethyl halide, thiolate nucleophile, suitable solvent Requires selective nucleophilic substitution to install fluoroethylthio group
3 Conversion to hydrochloride salt HCl in ethanol or ether Produces stable, pure salt form suitable for characterization and use

Research Findings and Analytical Data

  • Purity of the final hydrochloride salt is typically >98.5% as determined by high-performance liquid chromatography (HPLC), ensuring suitability for pharmacological studies.
  • Structural confirmation is achieved through spectroscopic methods including NMR, mass spectrometry, and elemental analysis.
  • The compound’s molecular formula is C12H18FNO2S with a molecular weight of 259.34 g/mol.
  • The synthetic approach aligns with general strategies for 2,5-dimethoxyphenethylamine derivatives, with modifications to introduce the fluoroethylthio group conferring unique pharmacological properties.

Additional Notes

  • Alternative synthetic routes may involve isotopically labeled intermediates for research purposes, as described in WO2013014287A2, though these focus on isotope labeling rather than the fluoroethylthio substitution.
  • The presence of the sulfur atom at the 4-position with a fluoroethyl substituent has been shown to increase potency in related phenethylamines, highlighting the importance of precise synthetic control in this position.
  • Safety and handling precautions are critical due to the reactivity of fluoroalkyl and thiol reagents.

Q & A

Q. What are the established synthetic routes for 2,5-dimethoxy-4-(2-fluoroethylthio)phenethylamine hydrochloride, and what critical reagents or conditions are required?

The compound is synthesized via sequential substitution and reduction steps. A reported method involves reacting 2,5-dimethoxythiophenol with 2-fluoroethyl iodide to form the thioether intermediate, followed by nitrostyrene formation and catalytic hydrogenation to yield the primary amine. Hydrochloride salt formation is achieved using HCl gas in anhydrous ether. Key reagents include 2-fluoroethyl iodide, Pd/C for hydrogenation, and strict anhydrous conditions to prevent side reactions .

Q. How is structural characterization performed for this compound, and what analytical techniques are prioritized?

Structural validation requires a combination of:

  • 1H/13C NMR to confirm substituent positions and fluorine coupling patterns.
  • High-resolution mass spectrometry (HRMS) for molecular ion verification.
  • Elemental analysis to validate stoichiometry.
  • FT-IR to identify amine hydrochloride stretching vibrations (~2500 cm⁻¹).
    Purity is assessed via HPLC-UV (>98% purity threshold) .

Q. What is the known receptor binding profile of this compound, and which assays are used to determine its affinity?

The compound exhibits affinity for serotonin receptors (5-HT2A, 5-HT2C), determined via radioligand displacement assays using [³H]ketanserin or [³H]mesulergine. Functional activity (e.g., Gq-coupled signaling) is assessed using calcium flux assays in transfected HEK293 cells. Comparative studies with analogs (e.g., 2C-T-7) suggest fluorinated thioether groups enhance selectivity for 5-HT2A over dopamine receptors .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported receptor affinity values across studies?

Discrepancies often arise from assay conditions (e.g., cell line variability, radioligand choice). To mitigate:

  • Use standardized reference compounds (e.g., DOI for 5-HT2A).
  • Validate assays with internal controls (e.g., ketanserin for 5-HT2A antagonism).
  • Perform orthogonal assays (e.g., β-arrestin recruitment vs. cAMP accumulation) to assess biased signaling .

Q. What experimental design considerations are critical for assessing metabolic stability in vitro?

  • Hepatocyte incubations : Use pooled human hepatocytes (1 × 10⁶ cells/mL) with NADPH regeneration systems.
  • LC-MS/MS quantification : Monitor parent compound depletion over 60 minutes.
  • CYP inhibition studies : Co-incubate with selective inhibitors (e.g., quinidine for CYP2D6) to identify metabolic pathways.
  • Control for fluorinated metabolites : Fluorine-specific detection (e.g., ¹⁹F NMR) may be needed due to potential defluorination .

Q. How does the 2-fluoroethylthio substituent influence pharmacological properties compared to non-fluorinated analogs?

The fluoroethylthio group:

  • Increases lipophilicity (logP ↑ by ~0.5 vs. ethylthio analogs), enhancing blood-brain barrier penetration.
  • Modulates receptor residence time : Fluorine’s electronegativity may strengthen hydrogen bonding in the 5-HT2A orthosteric site.
  • Reduces hepatic clearance compared to methylthio analogs, as observed in microsomal stability assays .

Q. What strategies are recommended for evaluating in vitro toxicity in neuronal cell lines?

  • MTT assays : Assess mitochondrial dysfunction in SH-SY5Y cells (IC50 thresholds <100 µM suggest neurotoxicity).
  • LDH release : Quantify membrane integrity post 24-hour exposure.
  • Reactive oxygen species (ROS) detection : Use fluorescent probes (e.g., DCFH-DA) to identify oxidative stress.
  • Compare with positive controls (e.g., methamphetamine) to contextualize toxicity .

Q. How can researchers optimize crystallization conditions for X-ray diffraction studies?

  • Solvent screening : Test mixed solvents (e.g., ethanol/water, acetone/heptane) for slow evaporation.
  • Counterion variation : Replace hydrochloride with salts (e.g., oxalate) to improve crystal packing.
  • Temperature gradients : Use a thermal cycler for controlled cooling (0.1°C/min) from saturated solutions .

Methodological Challenges & Data Analysis

Q. How should researchers address low yields in the final hydrogenation step?

  • Catalyst optimization : Switch from Pd/C to Pearlman’s catalyst (Pd(OH)₂/C) for milder conditions.
  • Acidic additives : Introduce 1% acetic acid to suppress amine oxidation.
  • Pressure modulation : Perform hydrogenation at 50 psi H₂ for 12 hours to ensure complete nitro group reduction .

Q. What statistical approaches are suitable for analyzing biased agonism in functional assays?

  • Operational model fitting : Calculate ΔΔlog(τ/KA) to quantify bias between pathways (e.g., Gq vs. β-arrestin).
  • Schild regression : Confirm ligand selectivity under varying antagonist concentrations.
  • Bayesian hierarchical models : Account for inter-experiment variability in Emax and EC50 values .

Comparative Studies & Structural Analogs

Q. How do substitution patterns at the 4-position (e.g., fluoroethylthio vs. iodo) alter 5-HT2A potency?

  • Iodo-substituted analogs (e.g., 2C-I) show higher 5-HT2A affinity (Ki ~1 nM) due to enhanced hydrophobic interactions.
  • Fluoroethylthio derivatives (e.g., 2C-T-21) exhibit moderate affinity (Ki ~10 nM) but improved metabolic stability in rodent models .

Q. What computational tools are recommended for predicting metabolite formation?

  • SyGMa software : Generates Phase I/II metabolites based on enzyme rules.
  • Derek Nexus : Flags toxicophores (e.g., thioether oxidation to sulfoxides).
  • Molecular dynamics simulations : Model CYP2D6 binding to predict defluorination likelihood .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
2,5-Dimethoxy-4-(2-fluoroethylthio)phenethylamine hydrochloride
Reactant of Route 2
2,5-Dimethoxy-4-(2-fluoroethylthio)phenethylamine hydrochloride

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